molecular formula C23H30N4O B14936169 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B14936169
M. Wt: 378.5 g/mol
InChI Key: XXULVQQDEFURFG-JXMROGBWSA-N
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Description

2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that features a piperazine ring and a cycloheptapyridazinone core. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which makes it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its reaction with a suitable cycloheptapyridazinone precursor. The reaction conditions often involve heating under reflux in an anhydrous solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cycloheptapyridazinone core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one apart is its combination of the piperazine ring with the cycloheptapyridazinone core. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research.

Properties

Molecular Formula

C23H30N4O

Molecular Weight

378.5 g/mol

IUPAC Name

2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C23H30N4O/c28-23-18-21-11-5-2-6-12-22(21)24-27(23)19-26-16-14-25(15-17-26)13-7-10-20-8-3-1-4-9-20/h1,3-4,7-10,18H,2,5-6,11-17,19H2/b10-7+

InChI Key

XXULVQQDEFURFG-JXMROGBWSA-N

Isomeric SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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